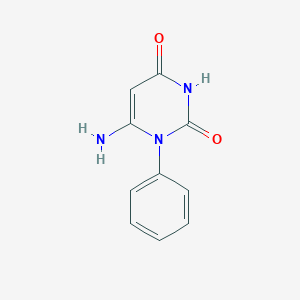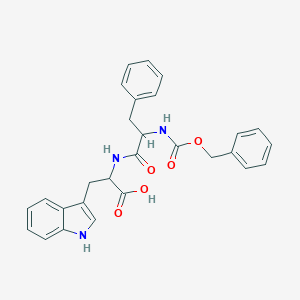
Z-Phe-Trp-OH
Vue d'ensemble
Description
Z-Phe-Trp-OH is a peptide compound . It has a molecular formula of C28H27N3O5 .
Synthesis Analysis
Z-Phe-Trp-OH can self-assemble into spherical nanoparticles with the coordination of transition metal ions such as Zn and Cu . The synthesis process involves preparing a stock solution of dipeptide molecules (Trp-Phe) in isopropanol .Molecular Structure Analysis
The molecular structure of Z-Phe-Trp-OH involves π-π interactions, which are a direct attractive non-covalent interaction between aromatic moieties . These interactions play an important role in DNA stabilization, drug intercalation, and more .Chemical Reactions Analysis
Z-Phe-Trp-OH can undergo various chemical reactions. For instance, it can interact with ligand and protein through several different conformations including face-to-face, T-shaped, and offset stacked conformation .Physical And Chemical Properties Analysis
Z-Phe-Trp-OH has a molecular formula of C28H27N3O5 and an average mass of 485.531 Da . It is a solid substance .Applications De Recherche Scientifique
Mixed-Mode Chromatography
Z-Phe-Trp-OH is used in mixed-mode chromatography, a method for separating peptides and protein digests . The compound’s properties allow it to be analyzed under different conditions, making it useful for analyzing differently charged peptides in a single run .
Peptide Self-Assembly in Nanomedicine
The Phe-Phe motif, which includes Z-Phe-Trp-OH, has been found to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . These molecules have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
Controlled Self-Assembly
Z-Phe-Trp-OH can self-assemble into well-defined morphologies such as fibers, spherical, and flower-like self-assembled structures . This property is useful in the creation of complex structures at the nanoscale .
Analysis of Peptides/Protein Digests
Z-Phe-Trp-OH is used in the analysis of peptides/protein digests, as these analytes are usually multiply charged and differ largely in polarity . The compound’s properties allow it to be analyzed under different conditions, making it useful for analyzing differently charged peptides in a single run .
Drug Delivery Systems
The self-assembled nanostructures of Z-Phe-Trp-OH have potential applications in drug delivery systems . The ability to control the assembly of these structures could allow for targeted delivery of therapeutic agents .
Biomaterials
The self-assembled structures of Z-Phe-Trp-OH can also be used in the creation of biomaterials . These materials can have a variety of applications, including tissue engineering and regenerative medicine .
Mécanisme D'action
Target of Action
Z-Phe-Trp-OH, also known as L-Tryptophan, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-, is a dipeptide consisting of tryptophan and phenylalanine . It has been reported to have inhibitory activity on angiotensin-converting enzyme (ACE), which plays a crucial role in the regulation of blood pressure . Additionally, it has been found to interact with bacterial cell walls, making it an effective antimicrobial agent .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets. For instance, it inhibits ACE, leading to a decrease in blood pressure . As an antimicrobial agent, it interacts with the cell wall of bacteria, causing surface rupturing and killing . The compound’s hydrophobicity aids in its smooth entry into target organs through hydrophobic interactions with membrane lipid bilayers .
Biochemical Pathways
Z-Phe-Trp-OH is involved in several biochemical pathways. Tryptophan, one of the amino acids in this dipeptide, is catabolized by complex metabolic pathways . Several of the resulting tryptophan metabolites are bioactive and play central roles in physiology and pathophysiology . Furthermore, the compound is involved in the self-assembly of modified aromatic amino acids, forming well-defined morphologies such as fibers, spherical, and flower-like self-assembled structures .
Pharmacokinetics
It is known that the compound’s hydrophobicity plays a significant role in its absorption and distribution within the body .
Result of Action
The result of Z-Phe-Trp-OH’s action is multifaceted. Its inhibition of ACE leads to a decrease in blood pressure . As an antimicrobial agent, it causes surface rupturing and killing of bacteria . Furthermore, its involvement in the self-assembly of modified aromatic amino acids leads to the formation of various structures with potential applications in material science .
Action Environment
The action of Z-Phe-Trp-OH can be influenced by various environmental factors. For instance, the compound’s fluorescence behavior and higher hydrophobicity against bacterial cell walls make it an effective antimicrobial fluorescent agent . Additionally, the compound’s UV and fluorescence spectra, which are advantageous for fluorescence-based diagnostics and treatments of biological diseases, can be influenced by the environment .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O5/c32-26(30-25(27(33)34)16-21-17-29-23-14-8-7-13-22(21)23)24(15-19-9-3-1-4-10-19)31-28(35)36-18-20-11-5-2-6-12-20/h1-14,17,24-25,29H,15-16,18H2,(H,30,32)(H,31,35)(H,33,34)/t24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJAHPOAFDDPPF-DQEYMECFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropanamido)-3-(1H-indol-3-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



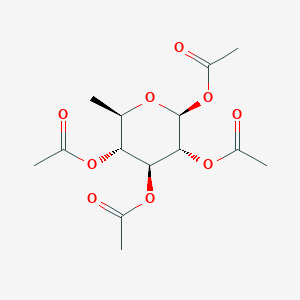
![7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B102754.png)
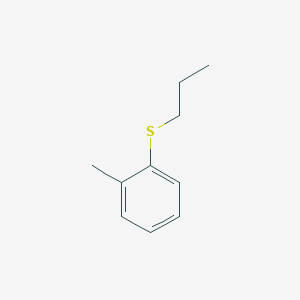
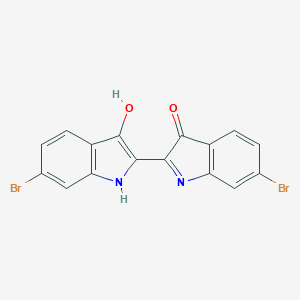
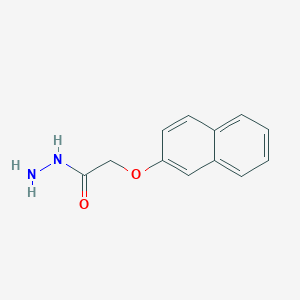
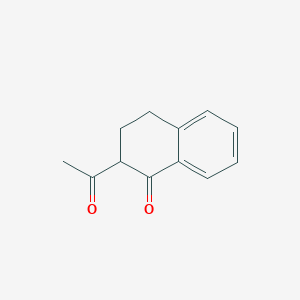
![3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B102767.png)
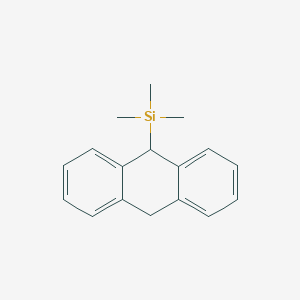
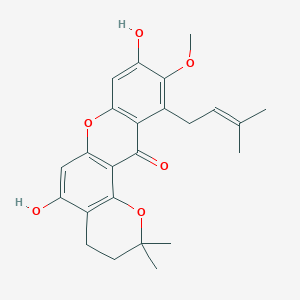

![3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one](/img/structure/B102773.png)
![[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro-](/img/structure/B102774.png)
